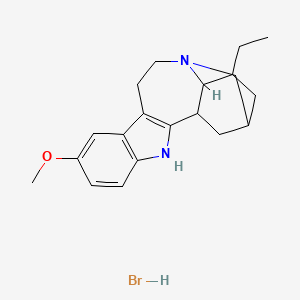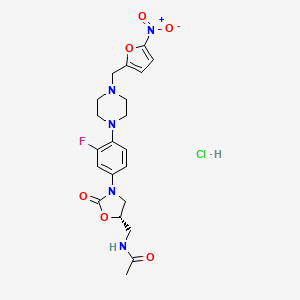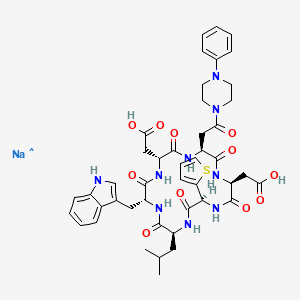![molecular formula C25H30N4O5 B10837578 3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)
3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxirane ring, an acetamidophenyl group, and a dimethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxirane ring, followed by the introduction of the acetamidophenyl and dimethylamino groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Scientific Research Applications
3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-N-[2-(4-aminophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide
- 3-N-[2-(4-methoxyphenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide
Uniqueness
Compared to similar compounds, 3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. The presence of the acetamidophenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H30N4O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C25H30N4O5/c1-16(30)27-19-11-9-17(10-12-19)13-14-26-23(31)21-22(34-21)24(32)28-20(25(33)29(2)3)15-18-7-5-4-6-8-18/h4-12,20-22H,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,32) |
InChI Key |
BULLLJQHDGSHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B10837500.png)

![(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837509.png)
![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate](/img/structure/B10837527.png)
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)

![(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)
![7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)



![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)
![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837614.png)
